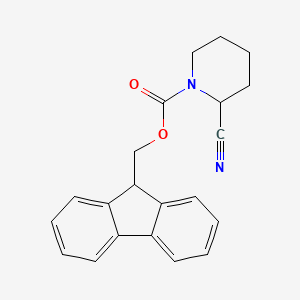

2-Cyano-1-N-Fmoc-piperidine

Description

BenchChem offers high-quality 2-Cyano-1-N-Fmoc-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-1-N-Fmoc-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl 2-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c22-13-15-7-5-6-12-23(15)21(24)25-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXKYRCLGPDXMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C#N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374677 | |

| Record name | 2-Cyano-1-N-Fmoc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672310-10-0 | |

| Record name | 2-Cyano-1-N-Fmoc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2-Cyano-1-N-Fmoc-piperidine.

An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyano-1-N-Fmoc-piperidine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Cyano-1-N-Fmoc-piperidine, a valuable heterocyclic building block for researchers in medicinal chemistry and drug development. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, and the 2-cyano group offers a versatile handle for a wide range of chemical transformations.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group provides robust protection of the piperidine nitrogen under acidic conditions while allowing for facile cleavage under mild basic conditions, a crucial feature for orthogonal synthesis strategies.[2][3] This document details a reliable two-step synthetic pathway, beginning with the synthesis of the 2-cyanopiperidine precursor followed by its N-Fmoc protection. We provide field-proven, step-by-step experimental protocols and elaborate on the rationale behind key procedural choices. Furthermore, a complete suite of analytical techniques for structural verification and purity assessment—including HPLC, NMR, IR, and Mass Spectrometry—is described, establishing a self-validating framework for the synthesis.

Introduction: Strategic Importance in Synthesis

The strategic integration of specific functional groups and protecting groups onto core scaffolds is a cornerstone of modern synthetic chemistry. 2-Cyano-1-N-Fmoc-piperidine exemplifies this principle, combining three synthetically important motifs:

-

The Piperidine Scaffold: This saturated heterocycle is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs. Its conformational properties allow it to present substituents in well-defined three-dimensional space, facilitating precise interactions with biological targets.

-

The 2-Cyano Group: The nitrile functionality is not merely a placeholder; it is a versatile precursor for various functional groups. It can be hydrolyzed to a carboxylic acid or amide, reduced to a primary amine, or used in cycloadditions, making it a powerful tool for library synthesis and lead optimization.[1]

-

The N-Fmoc Protecting Group: The Fmoc group is renowned in solid-phase peptide synthesis (SPPS) and is equally valuable in solution-phase organic synthesis.[3] Its key advantage is its orthogonality to acid-labile protecting groups (like Boc and trityl) and its clean, rapid removal with a mild base, typically a solution of piperidine in DMF.[3][4] This allows for selective deprotection without disturbing other sensitive functionalities in the molecule.

This guide provides the necessary protocols to reliably synthesize and validate this compound, empowering researchers to leverage its unique synthetic potential.

Synthetic Strategy and Retrosynthesis

The synthesis is logically approached in a two-stage process. The retrosynthetic analysis reveals a straightforward disconnection at the N-C(Fmoc) bond, identifying 2-cyanopiperidine and an Fmoc-donating reagent as the key precursors.

Caption: Retrosynthetic analysis of 2-Cyano-1-N-Fmoc-piperidine.

This pathway is chosen for its efficiency and the commercial availability of the starting material for the first step, 2-piperidinecarboxamide. The alternative of protecting piperidine-2-carboxylic acid with Fmoc and then converting the acid to a nitrile is a longer, more complex route.

Experimental Protocols

Stage 1: Synthesis of 2-Cyanopiperidine

The conversion of a primary amide to a nitrile via dehydration is a classic and effective transformation. Here, we utilize thionyl chloride as the dehydrating agent.

Causality: Thionyl chloride (SOCl₂) is a highly effective dehydrating agent for primary amides. The reaction proceeds through the formation of an intermediate which readily eliminates SO₂ and HCl to form the nitrile. This method is often preferred for its relatively mild conditions and the volatile nature of its byproducts, which simplifies purification.[5]

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-piperidinecarboxamide (10.0 g, 78.0 mmol) in anhydrous acetonitrile (100 mL).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (11.1 mL, 156 mmol, 2.0 equiv.) dropwise over 30 minutes. Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 82 °C) and maintain for 3-4 hours.

-

Monitoring: Monitor the reaction progress by TLC (Eluent: 10% Methanol in Dichloromethane). The disappearance of the starting material spot indicates completion.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice (200 g).

-

Neutralization: Basify the aqueous solution to pH > 11 by the slow addition of 30% aqueous sodium hydroxide, ensuring the temperature remains below 20 °C by using an ice bath.

-

Extraction: Extract the product into dichloromethane (3 x 75 mL). Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-cyanopiperidine as a pale yellow oil. The product can be further purified by vacuum distillation if necessary.

Stage 2: N-Fmoc Protection of 2-Cyanopiperidine

This step introduces the crucial Fmoc protecting group onto the secondary amine of the piperidine ring.

Causality: The reaction is a standard nucleophilic acyl substitution. The nitrogen of 2-cyanopiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc-donating reagent. N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is chosen over Fmoc-Cl due to its greater stability, ease of handling, and reduced formation of unwanted side products.[6] A mild base like sodium bicarbonate is required to neutralize the N-hydroxysuccinimide byproduct and drive the reaction to completion.

Protocol:

-

Reaction Setup: Dissolve 2-cyanopiperidine (5.0 g, 45.4 mmol) in a mixture of 1,4-dioxane (100 mL) and water (100 mL) in a 500 mL flask.

-

Base Addition: Add sodium bicarbonate (NaHCO₃) (7.6 g, 90.8 mmol, 2.0 equiv.) to the solution and stir until it dissolves.

-

Fmoc Reagent Addition: In a separate beaker, dissolve Fmoc-OSu (16.8 g, 50.0 mmol, 1.1 equiv.) in 1,4-dioxane (50 mL). Add this solution dropwise to the stirred amine solution at room temperature over 20 minutes.

-

Reaction: Stir the reaction mixture vigorously at room temperature overnight (12-16 hours).

-

Monitoring: Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexane). The formation of a new, UV-active spot and the consumption of the amine indicate progress.

-

Work-up: Dilute the reaction mixture with water (200 mL). Extract the aqueous layer with diethyl ether (2 x 100 mL) to remove any unreacted Fmoc-OSu and byproducts.

-

Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate will form. Extract the product with ethyl acetate (3 x 100 mL).

-

Purification: Combine the ethyl acetate layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield 2-Cyano-1-N-Fmoc-piperidine as a white solid.[6]

Characterization and Quality Control

A multi-technique approach is essential to confirm the identity, structure, and purity of the synthesized 2-Cyano-1-N-Fmoc-piperidine.

Caption: Workflow from synthesis to multi-technique characterization.

Summary of Analytical Data

The following table summarizes the expected results from the characterization of the final product.

| Technique | Parameter | Expected Result | Purpose |

| HPLC | Purity | >98% | Quantifies product purity |

| ¹H NMR | Chemical Shifts (δ) | 7.8-7.3 (m, 8H, Fmoc Ar-H), ~5.0 (m, 1H, CH-CN), 4.5-4.2 (m, 3H, Fmoc CH, CH₂), 3.8-3.0 (m, 2H, piperidine N-CH₂), 2.0-1.5 (m, 4H, piperidine CH₂) | Confirms proton environment and structure |

| ¹³C NMR | Chemical Shifts (δ) | ~155 (C=O), ~140-120 (Fmoc Ar-C), ~118 (C≡N), ~68 (Fmoc CH₂), ~47 (Fmoc CH), ~45-20 (piperidine carbons) | Confirms carbon skeleton |

| IR Spec. | Wavenumber (cm⁻¹) | ~2240 (C≡N stretch), ~1700 (C=O, carbamate), ~1450 & 740-760 (Aromatic C-H bends) | Identifies key functional groups |

| Mass Spec. | m/z (ESI+) | 333.16 [M+H]⁺ | Confirms molecular weight (C₂₁H₂₀N₂O₂) |

Detailed Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): Purity analysis should be performed using a reverse-phase C18 column.[6] A gradient elution method provides the best resolution.

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 5% to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm (for the fluorenyl group)

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples should be dissolved in CDCl₃ or DMSO-d₆. The spectra will be complex due to the restricted rotation around the N-C(O) amide bond, which can lead to broadening or duplication of piperidine ring signals. The aromatic region of the Fmoc group (δ 7.3-7.8 ppm) serves as a clear diagnostic marker.

-

Infrared (IR) Spectroscopy: The two most critical peaks for confirmation are the sharp nitrile (C≡N) stretch around 2240 cm⁻¹ and the strong carbonyl (C=O) stretch of the carbamate at approximately 1700 cm⁻¹. The absence of an N-H stretch (around 3300 cm⁻¹) confirms the successful protection of the secondary amine.

-

Mass Spectrometry (MS): Electrospray Ionization (ESI) in positive mode is ideal. The observation of the protonated molecular ion [M+H]⁺ at m/z 333.16 confirms the correct mass for the target compound (C₂₁H₂₀N₂O₂ = 332.40 g/mol ).

Conclusion

This guide has outlined a robust and verifiable two-step synthesis for 2-Cyano-1-N-Fmoc-piperidine. By providing detailed, scientifically-grounded protocols and a comprehensive characterization framework, we establish a reliable method for producing this high-value synthetic intermediate. The strategic combination of the piperidine core, a versatile cyano handle, and an orthogonal Fmoc protecting group makes this compound a powerful asset for professionals in drug discovery and complex molecule synthesis.

References

- 1. 2-Cyanopiperidine | 42457-10-3 | Benchchem [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7348435B2 - Process for producing cyanopiperidine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-Cyano-1-N-Fmoc-piperidine for Advanced Chemical Synthesis

Introduction

2-Cyano-1-N-Fmoc-piperidine (CAS No. 672310-10-0) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1][2] Its unique trifecta of structural components—a piperidine scaffold, a reactive cyano group, and a base-labile Fmoc protecting group—renders it a versatile tool for the construction of complex molecular architectures, particularly in the realms of peptide mimetics and drug discovery. This guide provides an in-depth analysis of the compound's chemical nature, mechanistic underpinnings, and practical applications, grounded in established chemical principles.

Core Physicochemical & Handling Characteristics

A foundational understanding of a reagent's properties is paramount for its successful application and safe handling. The key characteristics of 2-Cyano-1-N-Fmoc-piperidine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 672310-10-0 | [1][2] |

| Molecular Formula | C₂₁H₂₀N₂O₂ | [1] |

| Molecular Weight | 332.40 g/mol | [1] |

| Appearance | Typically a solid (inferred from storage conditions) | N/A |

| Storage | Store sealed in a dry environment at 2-8°C | [2] |

A Mechanistic Dissection of the Core Components

The utility of 2-Cyano-1-N-Fmoc-piperidine arises from the distinct and synergistic functions of its three primary structural motifs.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals and natural alkaloids.[3] Its prevalence is due to several key factors:

-

Structural Versatility : The saturated, six-membered ring can adopt well-defined chair conformations, allowing for precise spatial orientation of substituents. This is critical for optimizing binding interactions with biological targets like enzymes and receptors.[4]

-

Physicochemical Modulation : The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This feature, combined with the ring's overall lipophilic character, allows for fine-tuning of a molecule's solubility, permeability, and pharmacokinetic (ADME) properties.[4][5]

-

Metabolic Stability : The piperidine scaffold is generally stable to metabolic degradation, enhancing the in vivo half-life of drug candidates.[4] Its incorporation into a lead compound is a well-established strategy to improve "drug-likeness".[3][5]

The Fmoc Protecting Group: Enabling Orthogonal Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[6][7][8] Its function is to temporarily block the secondary amine of the piperidine ring, preventing unwanted side reactions during subsequent chemical transformations.

-

Mechanism of Deprotection : The key advantage of the Fmoc group is its lability under mild basic conditions, typically using a solution of a secondary amine like piperidine.[9][10] The deprotection proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. A base removes the acidic proton on the fluorenyl ring system, leading to a β-elimination that releases the free amine, carbon dioxide, and a dibenzofulvene (DBF) byproduct. The secondary amine in the deprotection solution then acts as a scavenger, trapping the reactive DBF to form a stable adduct, which drives the reaction to completion.[10]

-

Orthogonality : In the context of SPPS, side-chain protecting groups (like t-Butyl) are typically acid-labile. The base-lability of the Fmoc group allows for the selective deprotection of the N-terminus without disturbing these side-chain protections, a principle known as orthogonal protection strategy.[8] This is fundamental to the stepwise assembly of peptides.[7][9]

-

Reaction Monitoring : The dibenzofulvene-piperidine adduct exhibits strong UV absorbance, allowing for real-time quantitative monitoring of the deprotection step, ensuring the reaction has gone to completion before proceeding to the next coupling cycle.[6][11]

The Cyano Group: A Versatile Functional Handle

The nitrile (cyano) group is far more than an inert substituent; it is a versatile functional group with broad applications in medicinal chemistry.[12][13]

-

Chemical Reactivity : The cyano group can be transformed into a variety of other functional groups. For instance, it can be:

-

Protein-Ligand Interactions : As a functional unit in a drug candidate, the nitrile's linear geometry and polarity allow it to act as an excellent hydrogen bond acceptor.[12][16]

-

Covalent Warhead : The electron-withdrawing nature of the cyano group can activate adjacent positions, making it a key component of "warheads" for covalent inhibitors.[12] For example, in α-cyanoacrylamides, the nitrile group enhances the Michael acceptor's reactivity, facilitating covalent bond formation with nucleophilic residues (like cysteine) in a target protein.[12][17]

Applications in Research & Drug Development

The unique combination of these three components makes 2-Cyano-1-N-Fmoc-piperidine a valuable intermediate for several advanced applications.

Constrained Peptidomimetics and Scaffolds

The primary application lies in its use as a non-natural, conformationally constrained building block in peptide synthesis. After coupling it into a peptide sequence via its (yet-to-be-synthesized) carboxylic acid derivative or by using its amine after reduction, the piperidine ring imposes a rigid turn or bend in the peptide backbone. This is a crucial strategy for stabilizing secondary structures (e.g., β-turns) and improving metabolic stability and receptor selectivity.

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal fragment for FBDD screening libraries. The piperidine core provides a well-recognized scaffold for drug binding, while the cyano group can serve as a vector for fragment growth or as a key binding element.

Development of Covalent Inhibitors

The presence of the cyano group makes this scaffold a starting point for designing targeted covalent inhibitors. The nitrile can be elaborated into a reactive warhead, or its electron-withdrawing properties can be harnessed to activate other parts of the molecule for covalent modification of a protein target.[12]

Experimental Protocols & Workflows

While the synthesis of this specific compound is not publicly detailed, its primary utility involves the cleavage of its Fmoc group. The following is a standardized, field-proven protocol for this critical step in a solid-phase synthesis context.

Protocol: Fmoc Group Deprotection from a Resin-Bound Substrate

This protocol assumes the 2-Cyano-1-N-Fmoc-piperidine moiety has been previously incorporated into a larger molecule attached to a solid-phase resin (e.g., Wang or Rink Amide resin).

Reagents & Materials:

-

Peptide synthesis vessel

-

Fmoc-protected peptide-resin

-

Deprotection Solution : 20% (v/v) piperidine in N,N-Dimethylformamide (DMF). Caution: Piperidine is toxic and flammable.[18][19]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Nitrogen gas line for agitation and solvent removal

Procedure:

-

Resin Swelling : Swell the peptide-resin in DMF for 30-60 minutes to ensure optimal accessibility of the reagents to the reaction sites.[20]

-

Solvent Removal : Drain the DMF from the reaction vessel.

-

Initial Deprotection : Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin). Agitate gently using a shaker or nitrogen bubbling for 3-5 minutes.

-

Solvent Removal : Drain the deprotection solution. This initial, short treatment removes the bulk of the Fmoc groups.

-

Final Deprotection : Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[21]

-

Solution Removal : Drain the deprotection solution.

-

Systematic Washing : Wash the resin thoroughly to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. A typical wash cycle is:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

Each wash should be for at least 1 minute with agitation.[20]

-

-

Confirmation (Optional but Recommended) : Perform a Kaiser test or a UV quantification of the collected deprotection filtrate to confirm the absence of free primary amines (Kaiser) or the quantitative release of the Fmoc adduct (UV), respectively. This validates the completion of the deprotection step before proceeding to the next amino acid coupling.

Visualization: The Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the central role of the Fmoc deprotection step within the broader SPPS workflow.

Caption: The core iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Safety & Handling

While a specific Safety Data Sheet (SDS) for 2-Cyano-1-N-Fmoc-piperidine is not widely available, a hazard assessment can be made based on its constituent parts: the piperidine core and the nitrile group. Piperidine itself is a highly flammable, toxic, and corrosive substance.[18][19][22] Nitrile-containing compounds can also be toxic.[22] Therefore, stringent safety protocols are mandatory.

| Hazard Class | Precautionary Statement | GHS Codes (Anticipated) |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. Do not eat, drink, or smoke when using. Avoid breathing dust/fume/gas/mist/vapors/spray. | H302, H311, H331 |

| Skin Corrosion | Causes severe skin burns and eye damage. Wear protective gloves, clothing, and eye/face protection. | H314 |

| Flammability | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use non-sparking tools. | H225 (based on piperidine) |

| Handling | Use only outdoors or in a well-ventilated area (fume hood). Wash skin thoroughly after handling. | P261, P264, P271, P280 |

Self-Validating Protocol for Safe Handling:

-

Engineering Controls : All manipulations must be performed in a certified chemical fume hood to prevent inhalation.

-

Personal Protective Equipment (PPE) : Wear a flame-retardant lab coat, nitrile gloves (check for breakthrough time), and chemical splash goggles at all times.

-

Static Discharge : Take precautionary measures against static discharge, especially when handling flammable solvents.

-

Waste Disposal : Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not allow product to enter drains.[22]

Conclusion

2-Cyano-1-N-Fmoc-piperidine is a sophisticated chemical tool engineered for modern synthetic challenges. Its value lies not in a single feature, but in the intelligent combination of a privileged medicinal scaffold, an orthogonally-labile protecting group, and a chemically versatile nitrile handle. For the medicinal chemist or the peptide scientist, this compound offers a reliable and powerful route to novel, conformationally defined structures with high potential for biological activity. Understanding the causality behind each component—the structural role of the piperidine, the mechanistic elegance of Fmoc chemistry, and the functional potential of the cyano group—is the key to unlocking its full synthetic potential.

References

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

-

Chemistry For Everyone. What Are Fmoc Protecting Groups?. YouTube. [Link]

-

National Center for Biotechnology Information. Nitriles: an attractive approach to the development of covalent inhibitors. [Link]

-

Taylor & Francis Online. Cyano groups – Knowledge and References. [Link]

-

Chemical-Suppliers.eu. Product Search for Fmoc-cyanopiperidine isomers. [Link]

-

Peptideweb.com. Synthesis protocols. [Link]

-

ResearchGate. Preparation and synthetic applications of cyano compounds. [Link]

-

Chemistry For Everyone. What Is The Cyano Group?. YouTube. [Link]

-

Royal Society of Chemistry. Nitriles as radical acceptors in radical cascade reactions. [Link]

-

AnaSpec. Safety Data Sheet (SDS). [Link]

-

National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

-

ResearchGate. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

-

ResearchGate. Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

ResearchGate. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. [Link]

-

PENTA. Piperidine - SAFETY DATA SHEET. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 672310-10-0|1-N-Fmoc-2-Cyanopiperidine|BLD Pharm [bldpharm.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. Nitriles as radical acceptors in radical cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. pentachemicals.eu [pentachemicals.eu]

- 20. chem.uci.edu [chem.uci.edu]

- 21. peptideweb.com [peptideweb.com]

- 22. peptide.com [peptide.com]

An In-Depth Technical Guide to 2-Cyano-1-N-Fmoc-piperidine: A Constrained Scaffold for Advanced Drug Discovery

Introduction: The Strategic Advantage of Constrained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of molecules with precisely controlled three-dimensional structures is paramount. Peptides and small molecules that can adopt well-defined conformations are more likely to exhibit high affinity and selectivity for their biological targets. 2-Cyano-1-N-Fmoc-piperidine emerges as a valuable synthetic building block in this context, offering a unique combination of a conformationally restricted piperidine core, a synthetically versatile cyano group, and the widely utilized Fmoc-protecting group for seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.

The piperidine ring, a prevalent motif in numerous pharmaceuticals, provides a rigid scaffold that limits the conformational flexibility of a molecule.[1] This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially leading to enhanced biological activity. The introduction of a cyano group at the 2-position of the piperidine ring not only introduces a polar, electron-withdrawing feature but also serves as a versatile chemical handle for further synthetic modifications. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide chemistry, providing robust protection of the piperidine nitrogen that is readily cleaved under mild basic conditions, ensuring orthogonality with acid-labile side-chain protecting groups.[]

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and strategic applications of 2-Cyano-1-N-Fmoc-piperidine for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

2-Cyano-1-N-Fmoc-piperidine, with the IUPAC name 9H-fluoren-9-ylmethyl 2-cyanopiperidine-1-carboxylate, is a chiral molecule possessing a complex and well-defined architecture.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀N₂O₂ | |

| Molecular Weight | 332.40 g/mol | |

| CAS Number | 672310-10-0 | |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in organic solvents such as DMF, DCM, and NMP | Inferred from SPPS protocols |

Synthesis of 2-Cyano-1-N-Fmoc-piperidine: A Plausible Synthetic Pathway

A potential synthetic approach involves the diastereoselective preparation of 2-cyanopiperidines via anodic cyanation of N-substituted piperidines.[3] Alternatively, 2-cyanopiperidine can be synthesized from 2-piperidine carboxamide by dehydration with an agent like thionyl chloride.[4] Following the formation of the 2-cyanopiperidine core, the secondary amine is protected with the Fmoc group using Fmoc-Cl or Fmoc-OSu under basic conditions.[5]

Caption: Plausible two-step synthesis of 2-Cyano-1-N-Fmoc-piperidine.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Cyanopiperidine (via Dehydration of 2-Piperidine Carboxamide)

-

To a stirred solution of 2-piperidine carboxamide in an appropriate anhydrous solvent (e.g., dichloromethane), slowly add a dehydrating agent such as thionyl chloride at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

-

Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-cyanopiperidine.

-

Purify the crude product by column chromatography on silica gel.

Step 2: N-Fmoc Protection of 2-Cyanopiperidine

-

Dissolve 2-cyanopiperidine in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base such as sodium bicarbonate to the solution.

-

To the stirred solution, add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dioxane dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion.

-

Extract the reaction mixture with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography to obtain 2-Cyano-1-N-Fmoc-piperidine as a solid.

Spectroscopic Characterization: Predicted Spectral Features

¹H NMR (predicted, in CDCl₃):

-

Aromatic Protons (Fmoc group): Multiple signals in the range of δ 7.2-7.8 ppm.

-

CH (Fmoc group): A characteristic triplet around δ 4.2-4.5 ppm.

-

CH₂ (Fmoc group): A doublet or multiplet associated with the methylene bridge of the fluorenyl group.

-

Piperidine Ring Protons: A complex series of multiplets in the aliphatic region (δ 1.5-4.0 ppm), with the proton at the C2 position adjacent to the cyano group expected to be shifted downfield.

¹³C NMR (predicted, in CDCl₃):

-

Aromatic Carbons (Fmoc group): Multiple signals in the aromatic region (δ 120-145 ppm).

-

Carbonyl Carbon (Carbamate): A signal around δ 155 ppm.

-

Cyano Carbon: A signal in the range of δ 115-120 ppm.

-

Piperidine Ring Carbons: Signals in the aliphatic region (δ 20-60 ppm).

Infrared (IR) Spectroscopy (predicted, KBr pellet):

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2240-2220 cm⁻¹.

-

C=O Stretch (Carbamate): A strong absorption band in the region of 1720-1680 cm⁻¹.

-

C-H Stretches (Aromatic and Aliphatic): Multiple bands in the 3100-2850 cm⁻¹ region.

-

C=C Stretches (Aromatic): Absorption bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (predicted, ESI+):

-

[M+H]⁺: Expected at m/z 333.15.

-

[M+Na]⁺: Expected at m/z 355.13.

-

Fragmentation: Characteristic loss of the Fmoc group or cleavage of the piperidine ring.

Application in Drug Development and Research: A Constrained Amino Acid Mimetic

The primary application of 2-Cyano-1-N-Fmoc-piperidine is as a constrained amino acid mimetic in the synthesis of peptidomimetics and other bioactive molecules. By incorporating this building block, researchers can introduce conformational rigidity into otherwise flexible peptide chains.

The rationale behind using such constrained mimetics is multifaceted:

-

Enhanced Receptor Binding: Pre-organizing the ligand into a bioactive conformation can lead to a significant increase in binding affinity for the target receptor.

-

Increased Proteolytic Stability: The non-natural piperidine backbone is resistant to degradation by proteases, thereby increasing the in vivo half-life of the resulting peptidomimetic.

-

Improved Selectivity: The defined spatial orientation of side chains can lead to more specific interactions with the target receptor over other related receptors, thus reducing off-target effects.

Caption: Incorporation of 2-Cyano-1-N-Fmoc-piperidine into a peptide chain.

Experimental Protocol: Incorporation into a Peptide Sequence via SPPS

The following is a generalized protocol for the incorporation of 2-Cyano-1-N-Fmoc-piperidine into a peptide sequence using standard manual solid-phase peptide synthesis (SPPS) with a Rink Amide resin.

Materials and Reagents:

-

Rink Amide resin

-

2-Cyano-1-N-Fmoc-piperidine

-

Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the resin. Wash the resin thoroughly with DMF.

-

Coupling of 2-Cyano-1-N-Fmoc-piperidine:

-

In a separate vial, dissolve 2-Cyano-1-N-Fmoc-piperidine (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activation mixture to the deprotected resin.

-

Agitate the reaction vessel for 2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Once the coupling is complete, wash the resin extensively with DMF and DCM.

-

-

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the desired sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: General workflow for incorporating 2-Cyano-1-N-Fmoc-piperidine using SPPS.

Conclusion: A Versatile Tool for Advanced Molecular Design

2-Cyano-1-N-Fmoc-piperidine represents a sophisticated and powerful building block for medicinal chemists and peptide scientists. Its inherent conformational rigidity, coupled with the synthetic versatility of the cyano group, provides a strategic advantage in the design of novel therapeutics with enhanced potency, selectivity, and metabolic stability. While detailed characterization data in the public domain remains limited, the foundational principles of its synthesis and application are well-established within the realms of organic and peptide chemistry. As the demand for more complex and precisely engineered drug candidates continues to grow, the utility of such constrained scaffolds is poised to expand, making 2-Cyano-1-N-Fmoc-piperidine a valuable asset in the drug discovery toolkit.

References

-

Malassene, R., Vanquelef, E., Toupet, L., et al. (2003). Diastereoselective preparation of 2,4,6-trisubstituted-2′-cyanopiperidines: application to the construction of the carbon framework of perhydrohistrionicotoxin. Organic & Biomolecular Chemistry, 1(3), 547-551. [Link]

-

Malassene, R., Vanquelef, E., Toupet, L., et al. (2003). Diastereoselective preparation of 2,4,6-trisubstituted-2'-cyanopiperidines: application to the construction of the carbon framework of perhydrohistrionicotoxin. Semantic Scholar. [Link]

- Gande, A. R., et al. (2008). Process for producing cyanopiperidine. U.S. Patent No. 7,348,435 B2. Washington, DC: U.S.

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Cyano-1-N-Fmoc-piperidine

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-Cyano-1-N-Fmoc-piperidine, a key building block in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document presents a detailed prediction and interpretation of the Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The rationale behind the predicted spectral features is thoroughly explained, drawing upon fundamental principles of spectroscopy and comparative data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this compound. Detailed experimental protocols for acquiring the spectroscopic data are also provided.

Introduction: The Significance of 2-Cyano-1-N-Fmoc-piperidine

2-Cyano-1-N-Fmoc-piperidine is a valuable heterocyclic compound, integrating a piperidine scaffold, a cyano functional group, and an N-Fmoc protecting group. This combination makes it a versatile building block in the synthesis of complex molecules, particularly in the realm of peptidomimetics and drug discovery. The piperidine ring is a common motif in many pharmaceuticals, often imparting favorable pharmacokinetic properties. The cyano group can serve as a precursor for other functionalities or as a key pharmacophoric element. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a widely used protecting group for amines in solid-phase peptide synthesis, prized for its stability under acidic conditions and its facile removal with a mild base like piperidine.[1][2]

Accurate structural elucidation is paramount in chemical synthesis. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity and purity of synthesized compounds. This guide will delve into the expected spectroscopic signatures of 2-Cyano-1-N-Fmoc-piperidine.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure of 2-Cyano-1-N-Fmoc-piperidine.

Figure 1: Molecular structure of 2-Cyano-1-N-Fmoc-piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-Cyano-1-N-Fmoc-piperidine in CDCl₃ would exhibit distinct signals for the Fmoc group and the piperidine ring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.70 - 7.80 | d | 2H | Ar-H (Fmoc) | Protons on the fluorenyl group adjacent to the fused rings are deshielded. |

| 7.55 - 7.65 | d | 2H | Ar-H (Fmoc) | Aromatic protons of the Fmoc group. |

| 7.30 - 7.45 | m | 4H | Ar-H (Fmoc) | Overlapping signals from the remaining aromatic protons of the Fmoc group. |

| ~4.80 | m | 1H | H-2 (piperidine) | The proton at the chiral center, deshielded by the adjacent cyano and nitrogen atoms. |

| 4.20 - 4.40 | m | 3H | Fmoc-CH, Fmoc-CH₂ | Overlapping signals from the methine and methylene protons of the Fmoc protecting group. |

| ~3.90 | m | 1H | H-6eq (piperidine) | Equatorial proton at C-6, deshielded by the nitrogen and the Fmoc group. |

| ~3.20 | m | 1H | H-6ax (piperidine) | Axial proton at C-6. |

| 1.50 - 2.00 | m | 6H | H-3, H-4, H-5 (piperidine) | Complex overlapping multiplets for the remaining piperidine ring protons. |

Expertise & Experience: The prediction of two distinct signals for the C-6 protons is based on the restricted rotation around the N-C(O) bond of the carbamate, which makes the two protons diastereotopic. The complexity of the piperidine ring signals arises from the chair conformation and the various coupling interactions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C=O (carbamate) | The carbonyl carbon of the Fmoc group is typically found in this region. |

| ~143 | Ar-C (Fmoc, quat.) | Quaternary aromatic carbons of the fluorenyl group. |

| ~141 | Ar-C (Fmoc, quat.) | Quaternary aromatic carbons of the fluorenyl group. |

| ~127 | Ar-CH (Fmoc) | Aromatic methine carbons of the fluorenyl group. |

| ~125 | Ar-CH (Fmoc) | Aromatic methine carbons of the fluorenyl group. |

| ~120 | Ar-CH (Fmoc) | Aromatic methine carbons of the fluorenyl group. |

| ~118 | C≡N | The cyano carbon is typically observed in this region. |

| ~67 | Fmoc-CH₂ | The methylene carbon of the Fmoc group. |

| ~47 | Fmoc-CH | The methine carbon of the Fmoc group. |

| ~45 | C-2 (piperidine) | The carbon bearing the cyano group, deshielded by the cyano and nitrogen atoms. |

| ~40 | C-6 (piperidine) | The carbon adjacent to the nitrogen. |

| ~28 | C-4 (piperidine) | Methylene carbon of the piperidine ring. |

| ~24 | C-3 (piperidine) | Methylene carbon of the piperidine ring. |

| ~23 | C-5 (piperidine) | Methylene carbon of the piperidine ring. |

Trustworthiness: These predicted chemical shifts are based on established ranges for similar functional groups and are consistent with data from related piperidine and Fmoc-protected compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Frequency (cm⁻¹) | Vibration | Functional Group |

| ~3050 | C-H stretch | Aromatic C-H |

| ~2940, ~2860 | C-H stretch | Aliphatic C-H |

| ~2240 | C≡N stretch | Nitrile |

| ~1700 | C=O stretch | Carbamate carbonyl |

| ~1600, ~1480, ~1450 | C=C stretch | Aromatic ring |

| ~1250 | C-N stretch | Amine |

| ~1100 | C-O stretch | Ester-like C-O |

Authoritative Grounding: The characteristic stretching frequency of the nitrile group (C≡N) is a strong and sharp peak, making it a key diagnostic feature in the IR spectrum. The strong absorption around 1700 cm⁻¹ is indicative of the carbamate carbonyl of the Fmoc group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Molecular Ion:

-

[M+H]⁺: m/z 333.15

-

[M+Na]⁺: m/z 355.13

Predicted Fragmentation Pattern:

A key fragmentation pathway would be the cleavage of the Fmoc group. The base peak in the mass spectrum is often the fluorenylmethyl cation or a related fragment.

Figure 2: Predicted major fragmentation pathways for 2-Cyano-1-N-Fmoc-piperidine.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

Workflow for NMR Sample Preparation and Data Acquisition:

Figure 3: Workflow for NMR analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz).

-

Lock and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard.

-

Longer acquisition times are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Workflow for ATR-FTIR Analysis:

Figure 5: Workflow for ESI-MS analysis.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid to promote protonation.

-

Infusion: The sample solution can be directly infused into the Electrospray Ionization (ESI) source of the mass spectrometer using a syringe pump, or it can be introduced via a liquid chromatography (LC) system.

-

Source Optimization: Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable and strong signal.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Tandem MS (MS/MS): For structural confirmation, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Conclusion

This technical guide has provided a detailed predictive analysis of the spectroscopic data for 2-Cyano-1-N-Fmoc-piperidine. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently verify the synthesis of this important building block and ensure its purity for downstream applications in drug discovery and development. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data for this and similar compounds.

References

-

PubChem. (n.d.). 4-Cyano-1-N-Fmoc-piperidine. Retrieved from [Link]

-

MDPI. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]

-

ResearchGate. (2013). Removal of an Fmoc group by piperidine, resulting in a free Nα‐amino.... Retrieved from [Link]

-

Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]

-

IRIS. (n.d.). Supporting Information. Retrieved from [Link]

Sources

A Technical Guide to the Stability and Storage of 2-Cyano-1-N-Fmoc-piperidine

Abstract

2-Cyano-1-N-Fmoc-piperidine is a specialized heterocyclic building block utilized in the synthesis of complex molecular architectures within pharmaceutical and materials science research. Its unique structure, combining a piperidine ring, a base-labile Fmoc protecting group, and a reactive cyano moiety, presents significant challenges to its long-term stability and requires stringent storage and handling protocols. This guide provides an in-depth analysis of the inherent molecular instabilities and external factors that contribute to the degradation of this reagent. We will dissect the causality behind recommended storage conditions, outline field-proven handling procedures to preserve purity, and provide a validated experimental workflow for assessing the compound's integrity over time. This document is intended for researchers, chemists, and drug development professionals who rely on the quality and stability of this critical synthetic intermediate.

The Stability Challenge: An Analysis of Molecular Structure

The stability of 2-Cyano-1-N-Fmoc-piperidine is not governed by a single factor but by the interplay of its three core structural components. Understanding the individual vulnerabilities of the piperidine ring, the Fmoc group, and the cyano group is paramount to mitigating degradation.

The Piperidine Ring: Basicity and Oxidation Potential

The piperidine moiety is a saturated heterocyclic amine, conferring a basic character to the molecule (pKa of protonated piperidine is ~11.1)[1]. While the nitrogen atom is part of a carbamate linkage, the overall structure remains susceptible to certain reactions.

-

Oxidation: The piperidine ring, particularly in the presence of trace metal impurities or atmospheric oxygen, can be susceptible to oxidation, which can lead to ring-opening or the formation of various oxidation products[2].

-

Basicity-Induced Degradation: The inherent basicity of the piperidine nitrogen can, under certain conditions (e.g., elevated temperature or in the presence of moisture), catalyze the degradation of its own Fmoc protecting group, a phenomenon discussed below.

The Fmoc Protecting Group: Designed for Lability

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the primary source of the compound's instability. It is an amine-protecting group designed to be cleaved under mild basic conditions. The deprotection proceeds via a base-mediated β-elimination mechanism[1][3].

The process is initiated by the abstraction of the acidic proton on the fluorene ring system by a base. This is followed by elimination to release the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. This DBF is then trapped by the base used for deprotection[1]. In the case of 2-Cyano-1-N-Fmoc-piperidine, any exposure to external bases, or even intermolecular interaction with another molecule of itself, can initiate this degradation cascade.

The Cyano Group: Susceptibility to Hydrolysis

The nitrile (cyano) functional group is generally stable but can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid under strongly acidic or basic conditions, particularly in the presence of water and heat. While less of an immediate concern than Fmoc-group lability under standard conditions, moisture control is crucial to prevent this degradation pathway over long-term storage. Furthermore, handling cyanated compounds requires care to avoid exposure to strong acids, which can liberate highly toxic hydrogen cyanide gas[4].

External Factors Influencing Degradation

The intrinsic molecular vulnerabilities are exacerbated by external environmental factors. Control over these variables is the key to preserving the compound's integrity.

-

Temperature: Elevated temperatures significantly accelerate the rate of all chemical reactions, including the base-catalyzed Fmoc deprotection and potential hydrolysis of the cyano group[5].

-

Moisture: Water can act as a medium to facilitate proton transfer, promoting base-catalyzed degradation. It is also a direct reactant in the hydrolysis of the cyano group[5]. Therefore, maintaining a dry environment is critical.

-

Light: Certain piperidine derivatives and related organic compounds can be photosensitive, leading to degradation upon exposure to UV light[5].

-

Atmosphere (Oxygen & CO₂): As mentioned, atmospheric oxygen presents an oxidation risk[2]. It is also best practice to store under an inert atmosphere (e.g., argon or nitrogen) to displace both oxygen and moisture.

-

Chemical Contaminants: Trace impurities of acids or bases in storage containers or from handling equipment can initiate and catalyze decomposition.

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, a multi-faceted approach to storage and handling is required to ensure the long-term stability of 2-Cyano-1-N-Fmoc-piperidine.

Optimal Storage Conditions

The following conditions are recommended to minimize degradation and maximize the shelf-life of the compound.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C | Slows down the rate of all potential degradation reactions, especially the kinetically-driven Fmoc cleavage[5]. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidation and hydrolysis. |

| Container | Tightly Sealed, Amber Glass Vial | Prevents ingress of moisture and air. Amber glass protects from light-induced degradation[5][6]. |

| Environment | Cool, Dry, Dark, Well-Ventilated Area | Ensures protection from heat, humidity, and light, and provides safety in case of container breach[5]. |

| Purity | High Purity Grade | Minimizes the presence of impurities that could act as catalysts for decomposition reactions[2]. |

Field-Proven Handling Workflow

Adherence to a strict handling protocol is essential every time the compound is accessed.

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.

-

Inert Atmosphere: Conduct all manipulations in a glove box or on a Schlenk line under an inert atmosphere. If not possible, work swiftly in a chemical fume hood, minimizing exposure time.

-

Dispensing: Use clean, dry spatulas and weighing vessels. After dispensing the required amount, blanket the container headspace with argon or nitrogen before tightly resealing.

-

Avoid Contamination: Never return unused material to the original container. Ensure no incompatible materials, such as strong oxidizing agents, acids, or bases, are in the immediate vicinity[6][7].

-

Immediate Storage: Return the container to the recommended 2–8°C storage conditions promptly after use.

Visualization of Degradation and Workflow

Diagrams can clarify complex chemical processes and standardize laboratory procedures.

Primary Degradation Pathway

The most probable degradation route for 2-Cyano-1-N-Fmoc-piperidine is the intermolecular base-catalyzed cleavage of the Fmoc group, where one molecule acts as the base to deprotect another.

Caption: Primary degradation pathway via intermolecular Fmoc cleavage.

Recommended Handling Workflow

This workflow ensures the compound's integrity is maintained during use.

Caption: Standard operating procedure for handling the reagent.

Experimental Protocol: Stability Assessment via HPLC

Regularly assessing the purity of the reagent is a self-validating system that ensures experimental success. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method.

Objective: To quantify the purity of 2-Cyano-1-N-Fmoc-piperidine and detect the presence of key degradation products like 2-cyanopiperidine.

Methodology:

-

Standard Preparation:

-

Accurately prepare a stock solution of 2-Cyano-1-N-Fmoc-piperidine at 1 mg/mL in Acetonitrile (ACN).

-

Perform serial dilutions to create calibration standards (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

-

-

Sample Preparation:

-

Prepare a sample of the stored material at 1 mg/mL in ACN.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | UV at 265 nm (for Fmoc group) and 214 nm |

| Injection Vol. | 10 µL |

-

Data Analysis:

-

Integrate the peak area for the main compound.

-

Calculate purity as: (Area_MainPeak / Area_Total) * 100%.

-

Compare the retention time to a reference standard if available. Degradation products, being more polar (e.g., 2-cyanopiperidine without the hydrophobic Fmoc group), will typically elute earlier.

-

Conclusion

2-Cyano-1-N-Fmoc-piperidine is a valuable but inherently sensitive reagent. Its stability is critically dependent on the mitigation of its primary degradation pathway: the base-catalyzed cleavage of the Fmoc protecting group. By implementing a stringent protocol of cold, dry, dark, and inert storage, coupled with meticulous handling procedures, researchers can ensure the compound's purity and integrity. Regular analytical verification via HPLC provides the ultimate confirmation of stability, safeguarding the reliability and reproducibility of synthetic outcomes.

References

- BIOSYNCE. (2025, August 25). What is the stability of piperidine? - Blog.

- BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.

- Creative Peptides. (n.d.).

- MilliporeSigma. (2025, September 23).

- Sigma-Aldrich. (2025, April 30).

- CymitQuimica. (2024, March 27).

- University of Windsor. (n.d.).

- Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542.

Sources

- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. researchgate.net [researchgate.net]

- 4. uwindsor.ca [uwindsor.ca]

- 5. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]

- 6. peptide.com [peptide.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

Purity Analysis of 2-Cyano-1-N-Fmoc-piperidine: An In-depth Technical Guide

Introduction: The Critical Role of Purity in Drug Development

In the landscape of modern drug discovery and development, the precise characterization and stringent purity control of all chemical entities are paramount. This is particularly true for complex synthetic intermediates like 2-Cyano-1-N-Fmoc-piperidine. The presence of impurities, even in trace amounts, can have significant downstream effects, potentially altering reaction kinetics, introducing unforeseen byproducts in subsequent synthetic steps, and ultimately impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the purity analysis of 2-Cyano-1-N-Fmoc-piperidine, drawing upon established analytical principles for Fmoc-protected compounds and piperidine derivatives. As a molecule combining the bulky, UV-active Fmoc protecting group with a functionalized piperidine core, a multi-faceted analytical approach is essential for a complete purity assessment.

This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower robust and reliable purity assessments.

Molecular Profile of 2-Cyano-1-N-Fmoc-piperidine

A foundational understanding of the target molecule is the first step in developing a comprehensive analytical strategy.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀N₂O₂ | |

| Molecular Weight | 332.40 g/mol | |

| Structure | A piperidine ring with a cyano group at the 2-position and the nitrogen atom protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. |

Strategic Approach to Purity Analysis

A robust purity analysis of 2-Cyano-1-N-Fmoc-piperidine necessitates a combination of chromatographic and spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they create a high-confidence purity profile.

Caption: Overall workflow for the comprehensive purity analysis of 2-Cyano-1-N-Fmoc-piperidine.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the cornerstone for determining the purity of Fmoc-containing compounds due to the strong chromophore of the Fmoc group.[1]

Rationale for Method Development

A gradient elution method is employed to ensure the separation of the relatively nonpolar 2-Cyano-1-N-Fmoc-piperidine from both more polar (e.g., deprotected 2-cyanopiperidine) and less polar (e.g., grease-type) impurities. A C18 column is the standard choice for its excellent retention of hydrophobic molecules like the target compound. The mobile phase is acidified with trifluoroacetic acid (TFA) to ensure good peak shape by suppressing the ionization of any residual basic sites.[2]

Detailed HPLC Protocol

-

Instrumentation: A standard HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase B 0 40 20 95 25 95 26 40 | 30 | 40 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 265 nm and 301 nm (characteristic absorbances of the Fmoc group).[3]

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve in 10 mL of acetonitrile to create a 0.5 mg/mL solution.

System Suitability

Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution of 2-Cyano-1-N-Fmoc-piperidine multiple times and assessing parameters such as retention time repeatability, peak area precision, and theoretical plates.

Structural Verification and Impurity Identification

While HPLC provides quantitative purity data, it does not definitively identify the peaks. For this, spectroscopic methods are indispensable.

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for confirming the molecular weight of the main peak and for obtaining mass information on any impurities.

Expected Mass Spectrum:

-

Molecular Ion: The expected [M+H]⁺ for C₂₁H₂₀N₂O₂ is m/z 333.15. Other adducts such as [M+Na]⁺ at m/z 355.13 may also be observed.

-

Key Fragmentation: A characteristic fragmentation of Fmoc-protected amines is the loss of the fluorenylmethoxy group. A prominent fragment ion at m/z 179, corresponding to the dibenzofulvene cation, is a strong indicator of the Fmoc moiety.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, confirming the connectivity of atoms and the overall integrity of the molecule.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Fmoc Group Protons: A series of multiplets between δ 7.20 and 7.80 ppm.[5]

-

Piperidine Ring Protons: A complex series of multiplets expected between δ 1.50 and 4.50 ppm. The proton at the 2-position, adjacent to the cyano group, is expected to be deshielded.

-

CH₂-O Protons: A doublet around δ 4.40 ppm.[5]

-

CH Proton of Fluorenyl Group: A triplet around δ 4.25 ppm.[5]

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Fmoc Carbonyl Carbon: ~δ 155 ppm.

-

Fmoc Aromatic Carbons: ~δ 120-145 ppm.[5]

-

Cyano Carbon: ~δ 118 ppm.

-

Piperidine Ring Carbons: ~δ 20-55 ppm.

-

CH₂-O Carbon: ~δ 67 ppm.[5]

-

CH Carbon of Fluorenyl Group: ~δ 47 ppm.[5]

Potential Impurities and Their Origins

A thorough understanding of the synthetic route is crucial for predicting potential impurities. The synthesis of 2-Cyano-1-N-Fmoc-piperidine likely involves the reaction of 2-cyanopiperidine with an Fmoc-donating reagent like Fmoc-Cl or Fmoc-OSu.

| Potential Impurity | Origin | Analytical Detection |

| 2-Cyanopiperidine | Incomplete reaction of the starting material. | HPLC (earlier eluting peak), MS (lower mass). |

| Fmoc-OH | Hydrolysis of the Fmoc-donating reagent. | HPLC, MS. |

| Di-Fmoc-piperidine | Potential side reaction. | HPLC (later eluting peak), MS (higher mass). |

| Residual Solvents | From reaction and workup (e.g., Dichloromethane, Ethyl Acetate). | Gas Chromatography (GC) with headspace analysis. |

Workflow for Impurity Identification

Caption: Logical workflow for the identification and confirmation of unknown impurities.

Conclusion: A Framework for Confidence

The purity analysis of 2-Cyano-1-N-Fmoc-piperidine is a multi-step process that requires the synergistic use of chromatographic and spectroscopic techniques. By implementing a robust HPLC method for quantification, coupled with LC-MS for mass verification and NMR for definitive structural confirmation, a high degree of confidence in the purity of this critical synthetic intermediate can be achieved. This guide provides a scientifically sound framework and detailed protocols to enable researchers and developers to ensure the quality and consistency of their materials, thereby supporting the integrity of the entire drug development pipeline.

References

-

PubChem. 4-Cyano-1-N-Fmoc-piperidine. [Link]

-

The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

-

ResearchGate. Proposed fragmentation pathway for the Fmoc-Dap. [Link]

Sources

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group

Abstract

In the landscape of modern drug discovery and biomedical research, the chemical synthesis of peptides is a foundational technology. The strategic use of protecting groups is paramount to the successful assembly of amino acid chains, and for the past several decades, the 9-fluorenylmethoxycarbonyl (Fmoc) group has been the preeminent choice for Nα-amino protection in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of the Fmoc protecting group, detailing its chemical properties, the mechanistic underpinnings of its application in SPPS, and the causality behind its widespread adoption. We will explore the core principles of the Fmoc/tBu orthogonal strategy, provide field-proven protocols for key synthetic steps, and discuss advanced applications and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, actionable understanding of this critical component of peptide chemistry.

Introduction: The Rise of a Dominant Strategy

The advent of Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merriefield, revolutionized the field by anchoring the growing peptide chain to an insoluble resin, thereby simplifying the purification process.[][2][3] The choice of the temporary protecting group for the Nα-amino function is a critical determinant of the overall synthetic strategy's efficiency and success. While the early days of SPPS were dominated by the acid-labile tert-butoxycarbonyl (Boc) group, the introduction of the base-labile Fmoc group by Carpino and Han in 1970, and its subsequent popularization in SPPS by Atherton and Sheppard, marked a paradigm shift.[2][4]

The Fmoc strategy's dominance stems from its milder reaction conditions, which are compatible with a wider range of sensitive amino acids and post-translational modifications.[4][5] This inherent gentleness, coupled with the development of a truly orthogonal protection scheme, has made Fmoc-SPPS the method of choice for both academic research and industrial-scale peptide manufacturing.[4]

The Principle of Orthogonality: A Self-Validating System

At the heart of the Fmoc strategy's success is the concept of orthogonality. In peptide synthesis, this refers to the use of multiple classes of protecting groups that can be removed under distinct and non-interfering chemical conditions.[6][7] The standard Fmoc/tBu (tert-butyl) strategy exemplifies this principle:

-

Nα-Amino Protection: The base-labile Fmoc group is used for temporary protection of the alpha-amino group of the incoming amino acid.

-

Side-Chain Protection: Acid-labile groups, typically derived from tert-butyl alcohol (e.g., tBu, Boc, Trt), are used for the "permanent" protection of reactive amino acid side chains.[6][]

This orthogonal arrangement allows for the selective, iterative deprotection of the N-terminus with a mild base to permit chain elongation, while the side-chain protecting groups remain intact until the final, acid-mediated cleavage from the resin. This prevents unwanted side reactions and enables the synthesis of complex peptides with high fidelity.[6][9]

The Chemistry of the Fmoc Group: A Mechanistic Perspective

The 9-fluorenylmethoxycarbonyl group is a carbamate-based protecting group. Its unique properties are a direct consequence of its chemical structure.

Introduction of the Fmoc Group

The Fmoc group is typically introduced onto the α-amino group of an amino acid by reaction with either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[10][11] The reaction proceeds via nucleophilic attack of the amino group on the reactive carbonyl carbon of the Fmoc reagent.[11]

The Mechanism of Base-Mediated Deprotection

The lability of the Fmoc group to bases is its defining characteristic. The deprotection proceeds via a β-elimination mechanism.[4][12]

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[11][12]

-

β-Elimination: This deprotonation leads to the formation of a stabilized carbanion, which then undergoes β-elimination to release the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[4][12]

-

Dibenzofulvene Adduct Formation: The highly reactive dibenzofulvene byproduct is scavenged by an excess of the amine base (e.g., piperidine) to form a stable adduct.[4][10] This prevents the DBF from undergoing side reactions with the newly liberated amine.[13]

The use of piperidine is favored because it is a strong enough base to efficiently effect deprotection while being a secondary amine that readily forms a stable adduct with dibenzofulvene.[10][14]

The Fmoc-SPPS Workflow: A Step-by-Step Technical Guide

The Fmoc solid-phase peptide synthesis cycle is an iterative process involving several key steps. The following protocols are designed to be self-validating, with checkpoints to ensure the success of each stage.

Resin Selection and Preparation

The choice of solid support is dictated by the desired C-terminal functionality of the final peptide.[15][16]

| C-Terminal Functionality | Recommended Resin |

| Carboxylic Acid | Wang resin, 2-Chlorotrityl resin[15][16] |

| Amide | Rink Amide resin, Sieber Amide resin[15][16] |

| Protected Peptide Fragment | 2-Chlorotrityl resin[17][18] |

Protocol 1: Resin Swelling

-

Weigh the desired amount of resin (e.g., 300 mg for a 0.1 mmol synthesis) and place it in a suitable reaction vessel.[16]

-

Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature.[16][19] This is crucial for exposing the reactive sites within the resin matrix.[15]

-

Drain the DMF from the reaction vessel.

First Amino Acid Loading

The method for coupling the first Fmoc-amino acid depends on the chosen resin.

Protocol 2: Loading onto Wang Resin

-

Dissolve the Fmoc-amino acid (10 equivalents relative to resin substitution) in dry dichloromethane (DCM) at 0°C. A few drops of DMF may be added to aid dissolution.[20]

-

Add diisopropylcarbodiimide (DIC) (5 equivalents) and stir the mixture for 10 minutes at 0°C.[20]

-

Add this activation mixture to the swollen Wang resin.

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

Wash the resin thoroughly with DMF and DCM.

The Iterative Synthesis Cycle

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

3.3.1. Fmoc Deprotection

Protocol 3: Standard Fmoc Deprotection

-

To the peptide-resin, add a solution of 20% (v/v) piperidine in DMF (approximately 10 mL per gram of resin).[16][21]

-

Agitate the mixture at room temperature for an initial 2-5 minutes.[21]

-

Drain the solution.

-

Add a fresh portion of the 20% piperidine in DMF solution.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[19]

Diagram: The Fmoc-SPPS Cycle

Caption: The iterative workflow of Fmoc solid-phase peptide synthesis.

3.3.2. Amino Acid Coupling

The formation of the peptide bond requires the activation of the carboxylic acid of the incoming Fmoc-amino acid.

Coupling Reagents

A variety of coupling reagents are available, with uronium/aminium salts being the most common in modern Fmoc-SPPS.[22][23]

| Coupling Reagent | Class | Relative Efficiency | Key Features |

| HATU | Uronium/Aminium | Very High | Highly efficient for difficult couplings; fast reaction times.[22][24] |

| HBTU/TBTU | Uronium/Aminium | High | Well-established and effective for routine couplings.[22][24] |

| COMU | Uronium/Aminium | Very High | High efficiency, non-explosive, with water-soluble byproducts.[22][24] |

| DIC/OxymaPure | Carbodiimide/Additive | High | Low cost and highly effective at suppressing racemization.[23] |

Protocol 4: Standard Coupling with HATU

-

In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.[16][22]

-

Add a tertiary base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid).[22]

-

Allow the mixture to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-